
Pentadecanoyl-L-carnitine (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentadecanoyl-L-carnitine (chloride) is a chemical compound with the formal name ®-3-carboxy-N,N,N-trimethyl-2-[(1-oxopentadecyl)oxy]-1-propanaminium, monochloride. It is known for its role as a cannabinoid receptor agonist and has been studied for its potential effects on various biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentadecanoyl-L-carnitine (chloride) typically involves the esterification of L-carnitine with pentadecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of Pentadecanoyl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving advanced techniques and equipment to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pentadecanoyl-L-carnitine (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Pentadecanoyl-L-carnitine (chloride) has been extensively studied for its applications in various fields:
Chemistry
In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in research and development .
Biology
In biological research, Pentadecanoyl-L-carnitine (chloride) is studied for its effects on cellular processes. It has been shown to inhibit T cell proliferation and reduce chemokine levels, making it a potential candidate for immunological studies .
Medicine
In medicine, the compound’s role as a cannabinoid receptor agonist has led to investigations into its potential therapeutic applications. It has been studied for its effects on serotonin and histamine receptors, which may have implications for treating various conditions .
Industry
In the industrial sector, Pentadecanoyl-L-carnitine (chloride) is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable in various manufacturing processes .
Wirkmechanismus
Pentadecanoyl-L-carnitine (chloride) exerts its effects through several molecular targets and pathways:
Cannabinoid Receptors: It acts as an agonist at cannabinoid receptors CB1 and CB2, modulating various physiological processes.
Serotonin Receptors: The compound also acts as an agonist at serotonin receptor subtypes 5-HT1A and 5-HT1B, influencing mood and other functions.
Histamine Receptors: It functions as an antagonist at histamine H1 and H2 receptors, affecting allergic responses and other histamine-mediated processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Acylcarnitine wie:
Heptadecanoyl-L-Carnitin: Ein weiteres langkettiges Acylcarnitin mit ähnlichen Eigenschaften.
Methacrylyl-Carnitin: Ein positionsisomeres Derivat der Aminosäure.
Crotonyl-Carnitin: Ein weiteres Acylcarnitin mit einer anderen Acylkettenlänge.
Einzigartigkeit
Pentadecanoyl-L-Carnitin (Chlorid) ist aufgrund seiner spezifischen Acylkettenlänge und seiner Fähigkeit, auf mehrere Rezeptortypen zu wirken, einzigartig. Seine Kombination aus Cannabinoid-, Serotonin- und Histamin-Rezeptoraktivität unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
Molekularformel |
C22H44ClNO4 |
|---|---|
Molekulargewicht |
422.0 g/mol |
IUPAC-Name |
[(2R)-3-carboxy-2-pentadecanoyloxypropyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C22H43NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-20(18-21(24)25)19-23(2,3)4;/h20H,5-19H2,1-4H3;1H/t20-;/m1./s1 |
InChI-Schlüssel |
VAUHJRCIRYKXSR-VEIFNGETSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


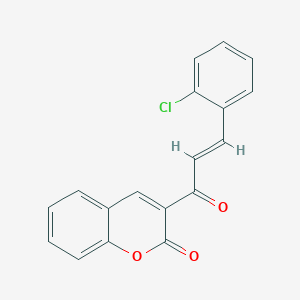


![(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S,3S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide](/img/structure/B10830443.png)
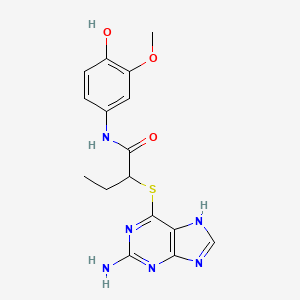

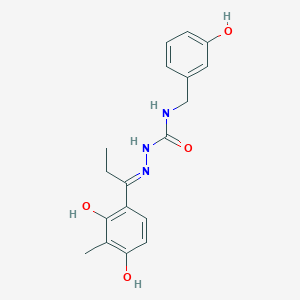
![N-(1-adamantyl)-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10830464.png)
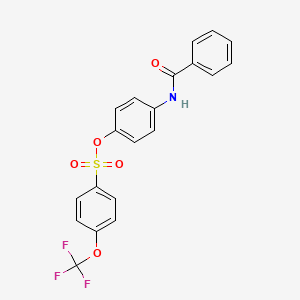
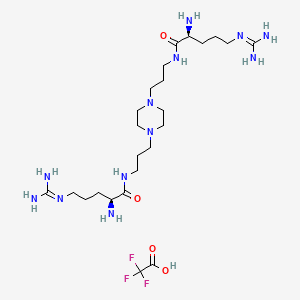
![[(2R,5R,6R,9R,10R,13S)-6,10,18-trimethyl-5-[(2R)-6-methylheptan-2-yl]-17,19-dioxo-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-en-13-yl] 2-bromoacetate](/img/structure/B10830484.png)
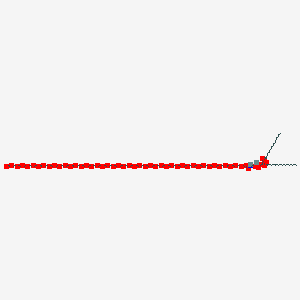
![[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate](/img/structure/B10830494.png)

